

Side effects of LX-9211 in preclinical studies (dizziness, nausea)

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Compound of Interest

Compound Name: BMS-986176

Cat. No.: B8175935

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Technical Support Center: LX-9211 Preclinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AAK1 inhibitor, LX-9211. The focus is on addressing potential side effects of dizziness and nausea observed in clinical trials and how to approach these observations in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: Were dizziness and nausea reported as side effects in preclinical studies of LX-9211?

A: Publicly available preclinical data for LX-9211 states that the compound has an "acceptable preclinical toxicity profile" and produced "no major adverse effects in rats"^{[1][2][3]}. However, specific behavioral observations analogous to dizziness and nausea in humans have not been detailed in these publications. Dizziness and nausea are the most commonly reported adverse events in human clinical trials of LX-9211^{[4][5]}.

Q2: How can we assess for potential dizziness or vestibular disturbances in our animal models treated with LX-9211?

A: While direct reporting of dizziness is not possible in animals, vestibular disturbances can be inferred from a battery of behavioral tests. Key observations include:

- Abnormal Gait: Look for ataxia, wobbling, or an unsteady gait.
- Circling Behavior: Consistent, unidirectional circling can indicate a vestibular issue.
- Head Tilt: A persistent tilt of the head to one side is a classic sign of vestibular dysfunction.
- Righting Reflex: Assess the animal's ability to quickly return to an upright position after being placed on its side.

Q3: Is there a preclinical model for assessing nausea-like behavior in rodents for LX-9211?

A: Yes. Since rodents do not vomit, "pica" is a widely used surrogate model for nausea. This involves measuring the consumption of non-nutritive substances, such as kaolin clay. An increase in kaolin consumption in treated animals compared to a control group can be indicative of a nausea-like state[6][7].

Q4: What is the mechanism of action of LX-9211?

A: LX-9211 is a potent and selective inhibitor of the Adaptor-Associated Kinase 1 (AAK1)[1][2]. AAK1 is involved in clathrin-mediated endocytosis, a process that regulates the number of receptors on the cell surface. By inhibiting AAK1, LX-9211 is thought to reduce the internalization of certain receptors, like GABA-A receptors, which may play a role in its analgesic effects[8].

Q5: What were the incidences of dizziness and nausea in human clinical trials of LX-9211?

A: In the RELIEF-DPN 1 Phase 2 study, dizziness and nausea were reported. The incidence was dose-dependent. Please refer to the data summary tables below for specific quantitative data from clinical trials.

Data Presentation: Side Effects in Clinical Studies

The following tables summarize the incidence of dizziness and nausea in a key Phase 2 clinical trial of LX-9211 in patients with diabetic peripheral neuropathic pain (RELIEF-DPN 1).

Table 1: Incidence of Common Adverse Events in the RELIEF-DPN 1 Study[5][8]

Adverse Event	Placebo (n=107)	LX-9211 Low Dose (10 mg) (n=106)	LX-9211 High Dose (20 mg) (n=106)
Dizziness	Not specified	>5%	>5%
Nausea	Not specified	>5%	>5%
Headache	Not specified	>5%	>5%

Note: The study reported that dizziness, nausea, headache, constipation, balance disorder, somnolence, and vomiting occurred at an incidence of >5% in either dose group, with a dose-dependent trend for dizziness and nausea.

Table 2: Study Discontinuation due to Adverse Events in the RELIEF-DPN 1 Study^{[4][5]}

Group	Percentage of Participants Discontinuing Due to AEs
Placebo	2.8% (3 participants)
LX-9211 Low Dose (10 mg)	16.0% (17 participants)
LX-9211 High Dose (20 mg)	26.4% (28 participants)

Experimental Protocols

Protocol 1: Assessment of Vestibular Function in Rodents

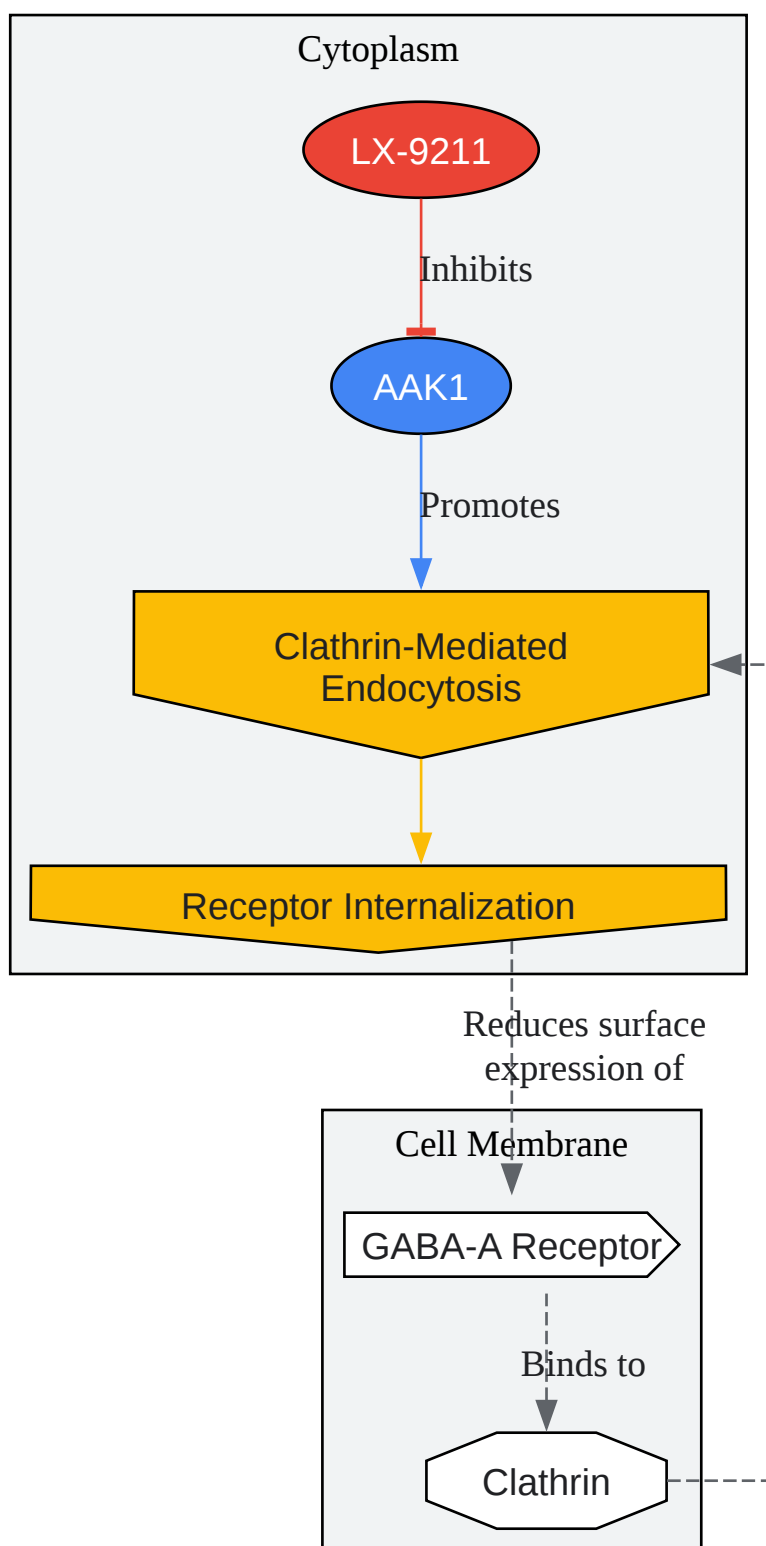
- Objective: To assess for behaviors indicative of dizziness or vestibular disturbance.
- Animals: Male and female Sprague-Dawley rats.
- Procedure:
 - Administer LX-9211 or vehicle control orally at desired dose levels.
 - At peak plasma concentration time points, perform a battery of behavioral tests:

- Open Field Test: Place the animal in an open field arena and record movement for 5-10 minutes. Analyze for circling behavior, ataxia, and rearing frequency.
 - Gait Analysis: Have the animal walk across a narrow beam or a pressure-sensitive walkway to analyze gait parameters.
 - Head Tilt Observation: Observe the animal in its home cage for any persistent head tilting.
 - Righting Reflex: Gently turn the animal onto its back and measure the time it takes to right itself.
- Data Analysis: Compare the scores and measurements between the LX-9211 treated groups and the vehicle control group.

Protocol 2: Pica Assay for Nausea-Like Behavior in Rodents

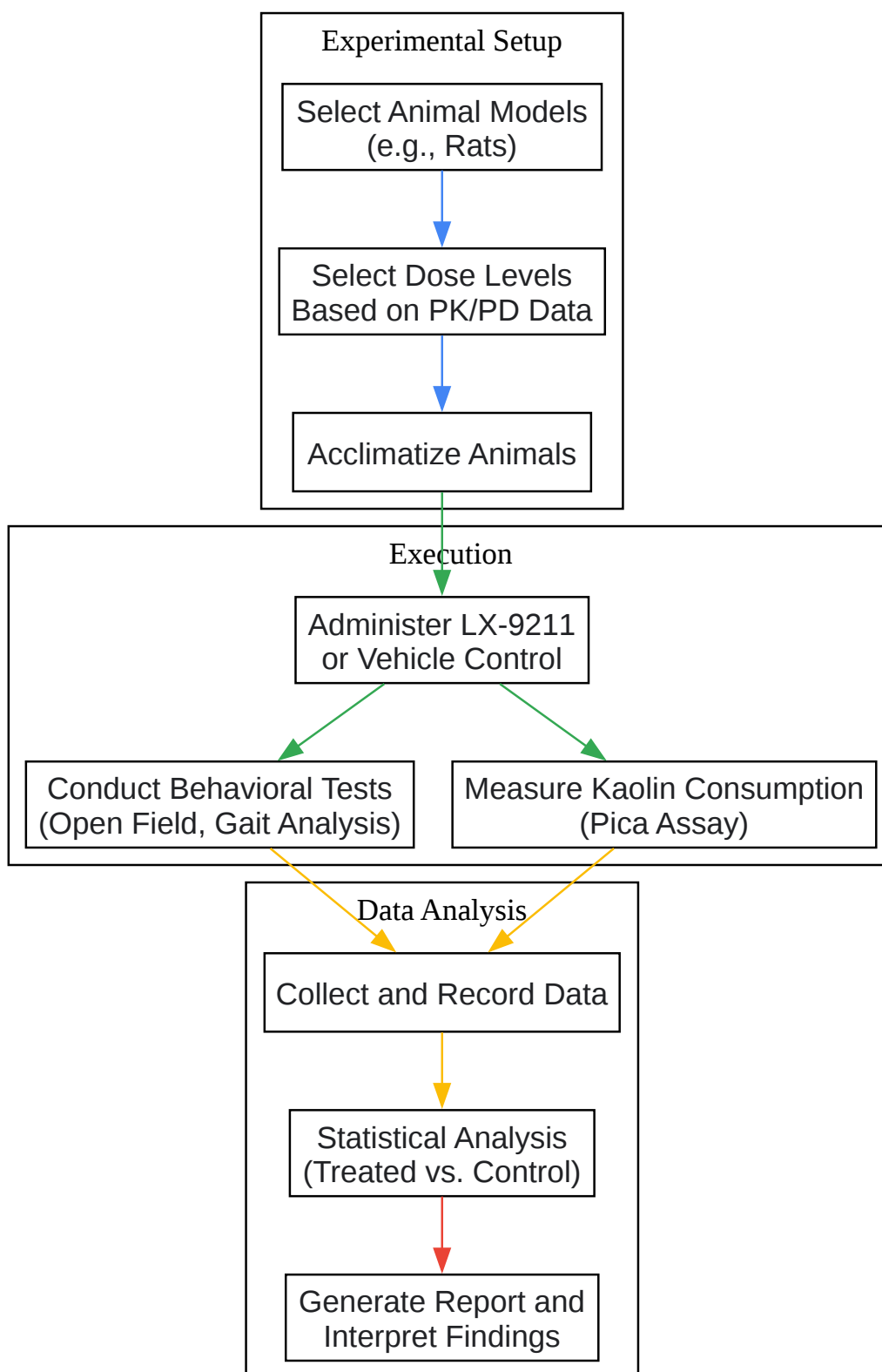
- Objective: To assess for nausea-like behavior by measuring kaolin consumption.
- Animals: Male and female Wistar rats.
- Procedure:
 1. Acclimatize animals to the presence of two food jars in their home cage: one with standard chow and one with kaolin clay.
 2. Establish a baseline of daily chow and kaolin consumption for each animal.
 3. Administer LX-9211 or vehicle control orally.
 4. Measure the amount of kaolin and chow consumed over the next 24-48 hours.
- Data Analysis: Compare the amount of kaolin consumed by the LX-9211 treated groups to their baseline and to the vehicle control group. A significant increase in kaolin intake is indicative of pica.

Visualizations



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Caption: Signaling pathway of LX-9211.



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Caption: Preclinical workflow for assessing side effects.

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